molecular formula C19H15N B146363 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline CAS No. 131372-97-9

1-Phenyl-5,6-dihydro-benzo[f]isoquinoline

Cat. No.: B146363
CAS No.: 131372-97-9
M. Wt: 257.3 g/mol
InChI Key: WKTSSUKVNPCPHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline can be synthesized through several methods. One common approach involves the Pomeranz–Fritsch reaction, which is an efficient method for preparing isoquinoline derivatives . This reaction typically involves the cyclization of benzylamine derivatives under acidic conditions.

Industrial Production Methods: Industrial production of this compound often involves the selective extraction of coal tar, exploiting the basicity of isoquinoline derivatives . Fractional crystallization of the acid sulfate is then used to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of halogenated isoquinoline derivatives.

Scientific Research Applications

1-Phenyl-5,6-dihydro-benzo[f]isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline involves its interaction with various molecular targets and pathways. It is known to bind to specific enzymes and proteins, thereby inhibiting their activity. This compound can also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

1-Phenyl-5,6-dihydro-benzo[f]isoquinoline can be compared with other isoquinoline derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

1-phenyl-5,6-dihydrobenzo[f]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N/c1-2-6-14(7-3-1)18-13-20-12-16-11-10-15-8-4-5-9-17(15)19(16)18/h1-9,12-13H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTSSUKVNPCPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2C3=CC=CC=C31)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564268
Record name 1-Phenyl-5,6-dihydrobenzo[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131372-97-9
Record name 1-Phenyl-5,6-dihydrobenzo[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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